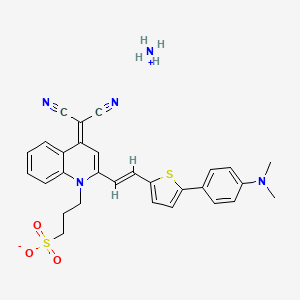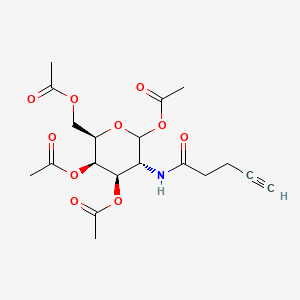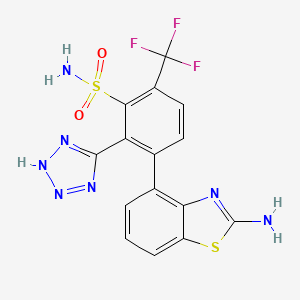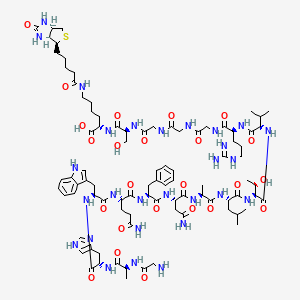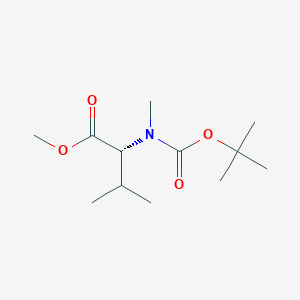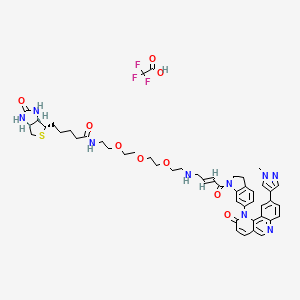
QL47B (Tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QL47B (Tfa) is a biotinylated analogue of QL47, which is a potent inhibitor of Bruton tyrosine kinase (BTK). This compound has shown significant anti-tumor activity and is primarily used in scientific research for its inhibitory effects on BTK .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of QL47B (Tfa) involves the biotinylation of QL47.
Industrial Production Methods: Industrial production methods for QL47B (Tfa) are not extensively documented. it is typically produced in research laboratories and specialized chemical manufacturing facilities under stringent conditions to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: QL47B (Tfa) primarily undergoes inhibition reactions where it covalently binds to the BTK enzyme. This reaction is crucial for its anti-tumor activity .
Common Reagents and Conditions: The common reagents used in the synthesis of QL47B (Tfa) include biotinylation agents and solvents like dimethyl sulfoxide (DMSO). The reaction conditions typically involve controlled temperatures and pH to ensure the stability and activity of the compound .
Major Products Formed: The major product formed from the biotinylation of QL47 is QL47B (Tfa), which retains the inhibitory properties of the parent compound while adding the biotin moiety for enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
QL47B (Tfa) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a BTK inhibitor, making it valuable in the study of B-cell-related diseases such as B-cell lymphoma. The compound’s ability to inhibit BTK activity has made it a crucial tool in cancer research, particularly in understanding the molecular mechanisms of B-cell malignancies .
Wirkmechanismus
QL47B (Tfa) exerts its effects by covalently binding to the cysteine residue (Cys481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This inhibition leads to the suppression of B-cell receptor signaling, ultimately resulting in the inhibition of B-cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- QL47
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
Uniqueness: QL47B (Tfa) is unique due to its biotinylated structure, which enhances its biological activity and allows for more specific targeting in biological assays. Compared to other BTK inhibitors like Ibrutinib and Acalabrutinib, QL47B (Tfa) offers a distinct advantage in research applications due to its enhanced binding affinity and specificity .
Eigenschaften
Molekularformel |
C48H56F3N9O9S |
|---|---|
Molekulargewicht |
992.1 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H55N9O7S.C2HF3O2/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44;3-2(4,5)1(6)7/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59);(H,6,7)/b7-4+;/t38-,40-,44-;/m0./s1 |
InChI-Schlüssel |
BHRQNJRHMUXAQR-QWRXSLQVSA-N |
Isomerische SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)/C=C/CNCCOCCOCCOCCNC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


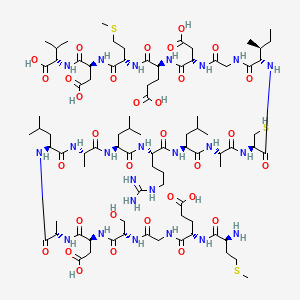

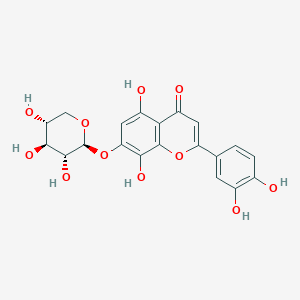
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
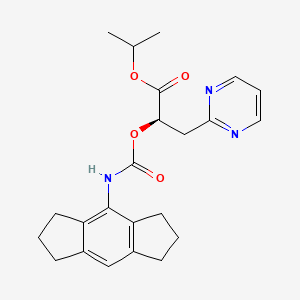
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
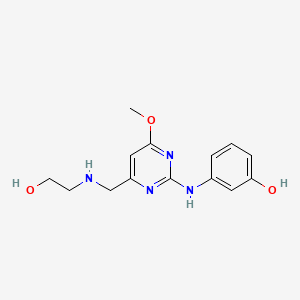
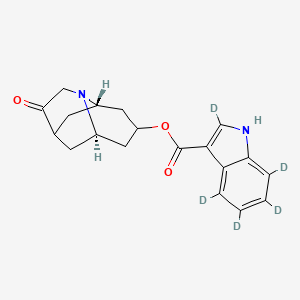
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
